1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid
Description
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted at the 1-position with a 3-(trifluoromethoxy)benzenesulfonyl group and at the 4-position with a carboxylic acid moiety.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5S/c14-13(15,16)22-10-2-1-3-11(8-10)23(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKFUPPTMOZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzymes depending on the context.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic activity. These effects can result in altered cell function, which may have implications for both normal physiology and disease states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming complexes that alter their function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained alterations in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, which can have downstream effects on cellular function. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues. These interactions can influence the compound’s localization and its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.
Biological Activity
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid is a synthetic compound with a unique trifluoromethoxy group, which has been studied for its potential biological activities. This compound has garnered attention due to its structural characteristics and the implications of the trifluoromethoxy moiety in enhancing pharmacological properties.
- Chemical Formula : C13H14F3NO5S
- Molecular Weight : 353.32 g/mol
- CAS Number : 949791-66-6
- IUPAC Name : 1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxylic acid
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its anti-inflammatory, analgesic, and potential anticancer properties. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
Anti-inflammatory and Analgesic Activity
Several studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, related piperidine derivatives have shown promising results in models of inflammation and pain:
| Compound | Activity | ED50 (mg/kg) |
|---|---|---|
| CGP 28238 | Anti-inflammatory | 0.05 |
| Other piperidine derivatives | Analgesic | 2-5 |
These findings suggest that this compound may also possess similar activities, although specific data on this compound is limited.
Anticancer Potential
Preliminary studies indicate that compounds with the piperidine scaffold can inhibit cancer cell proliferation. For example, a related compound demonstrated significant cytotoxicity against glioma cells through multiple mechanisms, including cell cycle arrest and induction of apoptosis:
| Mechanism | Effect |
|---|---|
| AMPK inhibition | Induces cell death |
| Cell cycle block at G2/M | Reduces proliferation |
| Necroptosis induction | Promotes cell death |
While direct studies on the anticancer effects of this compound are needed, these mechanisms suggest potential pathways for further exploration.
Case Studies
- In Vitro Studies : A study on similar piperidine derivatives showed moderate antiviral activity against several viruses, indicating that structural modifications can lead to diverse biological effects. The cytotoxic concentration (CC50) was noted at approximately 92 μM for one derivative, suggesting a threshold for safety in therapeutic contexts.
- Structure-Activity Relationship (SAR) : Research into the SAR of trifluoromethyl-containing compounds has shown that the presence of the trifluoromethoxy group significantly enhances activity against specific targets, such as serotonin uptake inhibition.
Scientific Research Applications
Structural Characteristics
The compound features a piperidine core substituted with a benzenesulfonyl group and a trifluoromethoxy moiety, which enhances its lipophilicity and biological activity. The trifluoromethoxy group is notable for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.
Medicinal Chemistry
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid has been explored for its potential therapeutic applications due to its structural similarity to known pharmacophores.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Drug Design and Development
The compound’s unique functional groups allow for modifications that can lead to the discovery of new drug candidates. Its ability to form hydrogen bonds and interact with various biological targets makes it an attractive scaffold in drug design.
Case Study: Structure-Activity Relationship (SAR)
Research has shown that modifications to the piperidine ring and the sulfonyl group can significantly alter the biological activity of related compounds. For instance, substituting different groups on the piperidine nitrogen can enhance binding affinity to specific receptors or enzymes.
Materials Science
In materials science, derivatives of this compound are being investigated for their potential use as:
- Fluorinated Polymers : The trifluoromethoxy group can impart unique properties such as increased thermal stability and chemical resistance.
- Sensors : The electronic properties of this compound may be harnessed in the development of chemical sensors for detecting environmental pollutants or biological markers.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its sulfonyl group is useful for introducing sulfonamide functionalities, which are prevalent in various bioactive compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences:
Substituent Effects :
- The trifluoromethoxy (-OCF₃) group in the target compound offers greater steric bulk and polarizability compared to -F () or -CF₃ (). This may enhance binding affinity in hydrophobic enzyme pockets .
- Chlorine substitution () increases molecular weight and may improve halogen bonding interactions in protein-ligand complexes.
Physicochemical Properties: The -OCF₃ group increases lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration compared to -F (logP ~1.8) .
Synthetic Accessibility :
- Analogous compounds (e.g., ) are synthesized via sulfonylation of piperidine-4-carboxylic acid derivatives using substituted benzenesulfonyl chlorides. The -OCF₃ group may require specialized reagents like trifluoromethyl hypofluorite for introduction .
Biological Relevance: -CF₃ and -OCF₃ substituents are prevalent in FDA-approved drugs (e.g., Celecoxib) due to their metabolic stability and resistance to oxidative degradation. The target compound could serve as a protease or kinase inhibitor lead .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid?
A common method involves hydrolysis of an ethyl ester precursor under alkaline conditions. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed using aqueous NaOH in ethanol, followed by acidification to yield the carboxylic acid derivative. Purification is achieved via precipitation and filtration, with yields up to 88% . Key steps include:
- Stirring the ester with NaOH in ethanol/water at room temperature.
- Removing ethanol under vacuum and acidifying the residue to pH 3–4.
- Filtering and washing the precipitate to isolate the product.
Q. How can researchers confirm the structural identity and purity of this compound?
Methodologies include:
- Nuclear Magnetic Resonance (NMR) : Characteristic peaks for the piperidine ring (δ 1.5–4.3 ppm), sulfonyl group (δ 7.9–8.1 ppm for aromatic protons), and carboxylic acid (δ 13.3 ppm for OH) .
- Infrared (IR) Spectroscopy : Absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1687 cm⁻¹ (carboxylic acid C=O) .
- Elemental Analysis : Confirming %C, %H, and %N within ±0.3% of theoretical values .
Q. What are the recommended storage and handling conditions for this compound?
- Storage : Keep in a sealed container under dry, ventilated conditions at room temperature. Avoid exposure to moisture or extreme temperatures to prevent decomposition .
- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods are used during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational modeling guide the study of this compound’s interactions with biological targets?
Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites. Molecular docking simulations (using software like AutoDock) assess binding affinities to enzymes like carbonic anhydrase. For example, sulfonamide derivatives of piperidine-carboxylic acids show inhibitory activity by coordinating with zinc ions in the enzyme’s active site .
Q. How might researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs. Strategies include:
- Dose-Response Studies : Testing across a range of concentrations (e.g., 1 nM–100 µM) to establish IC₅₀ values.
- Comparative Analysis : Evaluating activity against non-fluorinated analogs to isolate the trifluoromethoxy group’s contribution .
- Validation Assays : Replicating studies under standardized protocols (e.g., enzyme inhibition assays with purified human carbonic anhydrase isoforms) .
Q. What pharmacological applications are being explored for this compound?
- Enzyme Inhibition : As a carbonic anhydrase inhibitor, it may target glaucoma or cancer. Preclinical models assess efficacy in reducing intraocular pressure or tumor growth .
- Neuropharmacology : Piperidine derivatives modulate ion channels (e.g., NMDA receptors), suggesting potential in neurodegenerative disease research .
Q. How can researchers design derivatives to improve metabolic stability or bioavailability?
- Structural Modifications :
- Ester Prodrugs : Replace the carboxylic acid with ethyl esters to enhance membrane permeability .
- Bioisosteres : Substitute the trifluoromethoxy group with trifluoromethyl or chlorine to optimize lipophilicity and binding .
- In Silico ADME Prediction : Tools like SwissADME predict logP, solubility, and cytochrome P450 interactions to prioritize candidates .
Q. Methodological Notes
- Synthesis : Prioritize hydrolysis conditions (e.g., NaOH concentration, reaction time) to maximize yield .
- Safety : Follow OSHA guidelines for handling sulfonamides, including respiratory protection during powder handling .
- Data Interpretation : Cross-validate computational predictions with experimental results to minimize false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
